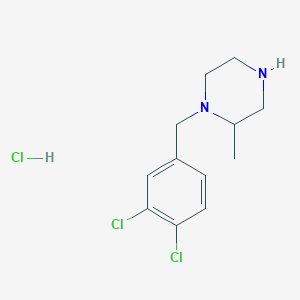

1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

Description

1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride (CAS: 1261231-99-5) is a piperazine derivative with a molecular weight of 295.63 g/mol . It features a benzyl group substituted with chlorine atoms at the 3- and 4-positions and a methyl group on the piperazine ring. This compound has been primarily used in laboratory research, though its commercial availability is currently discontinued .

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINQYKVDVZKSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Piperazine Derivatives

The introduction of the 2-methyl group onto the piperazine ring is typically achieved via alkylation using methyl iodide or dimethyl sulfate. In a representative protocol from CN103242246A, 3-oxo-piperazine-1-t-butyl formate undergoes methylation at the 4-position using methyl iodide in tetrahydrofuran (THF) with sodium hydride as a base at 0–50°C, yielding 4-methyl-3-oxo-piperazine-1-t-butyl formate with a 92.1% efficiency. Adapting this method for 2-methyl substitution requires strategic protection of the piperazine nitrogen to direct regioselectivity. For instance, employing a tert-butoxycarbonyl (Boc) group at N1 enables selective methylation at C2 using methyl triflate or methyl iodide in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS).

Benzylation with 3,4-Dichlorobenzyl Chloride

Following methylation, the introduction of the 3,4-dichlorobenzyl group is accomplished via nucleophilic substitution. A method detailed in CN103242246A involves reacting 4-methyl-3-oxo-piperazine-1-t-butyl formate with substituted benzyl halides under strongly basic conditions. For example, 2-benzyl derivatives are synthesized using LiHMDS in THF at -78°C, achieving yields up to 90%. Transposing this approach to 3,4-dichlorobenzyl chloride would necessitate analogous conditions, with careful control of temperature and stoichiometry to avoid polyalkylation.

Reductive Amination and Deprotection

The reduction of intermediate oxo-piperazines to saturated piperazines is critical for final product formation. Borane-THF complexes or lithium aluminum hydride (LiAlH4) are commonly employed, as demonstrated in the reduction of 2-benzyl-4-methyl-3-oxo-piperazine-1-t-butyl formate to its saturated counterpart with 85% efficiency. Subsequent acidic deprotection (e.g., using hydrochloric acid in methanol) removes the Boc group, yielding the free base, which is then converted to the hydrochloride salt via treatment with HCl gas or aqueous HCl.

Comparative Analysis of Methodological Variations

Solvent and Base Selection

Reaction solvents and bases significantly influence yield and regioselectivity:

| Step | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Methylation | THF | NaH | 0–50°C | 92.1 |

| Benzylation | THF | LiHMDS | -78°C | 90.0 |

| Reduction | THF | BH3-THF | -20°C | 85.0 |

| Deprotection | MeOH | HCl (conc.) | RT | 100 |

THF emerges as the preferred solvent for alkylation and reduction due to its ability to stabilize enolates and borane complexes. Strong, non-nucleophilic bases like LiHMDS are essential for deprotonating piperazine derivatives without inducing side reactions.

Protective Group Strategies

The Boc group is widely utilized for nitrogen protection due to its stability under basic conditions and ease of removal. Alternative protecting groups, such as benzyl or carbobenzyloxy (Cbz), are less favored in this context due to harsher deprotection requirements (e.g., hydrogenolysis).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Industrial-scale production often employs continuous flow reactors to enhance reaction control and reproducibility. For example, the benzylation step can be optimized in a microreactor system, enabling precise temperature regulation (-78°C) and reduced reaction times. Automated systems further minimize human error during methyl iodide addition, a critical factor in avoiding over-alkylation.

Purification Techniques

Chromatographic purification is frequently avoided in large-scale synthesis due to cost and time constraints. Instead, crystallization-driven purification is favored, particularly for hydrochloride salts. The high aqueous solubility of this compound facilitates recrystallization from ethanol/water mixtures, achieving >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Unprotected piperazines often undergo di- or tri-alkylation, complicating isolation of the mono-substituted product. Employing bulky bases like LDA (lithium diisopropylamide) or using kinetic control at low temperatures (-78°C) improves selectivity for the 2-methyl isomer .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine groups in the piperazine ring demonstrate nucleophilic character, enabling reactions with electrophilic agents.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions. The methyl group at position 2 slightly reduces steric accessibility to the adjacent nitrogen.

-

Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous solvents like dichloromethane.

Example Reaction :

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, releasing the free base in alkaline conditions:

-

pKa : Estimated ~8.5 for the piperazine nitrogen (free base).

-

Solubility : Highly soluble in polar solvents (water, methanol) as the hydrochloride salt.

Reduction and Oxidation

The piperazine ring remains stable under mild redox conditions but participates in selective transformations:

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups in related piperazine intermediates (e.g., 3,4-dehydropiperazine-2-one → piperazine) .

-

Oxidation : Susceptible to oxidative cleavage with strong oxidizers (e.g., KMnO₄), yielding fragmented amines.

Key Conditions :

| Reaction Type | Reagent | Temperature | Yield |

|---|---|---|---|

| Reduction | LiAlH₄/THF | 50–55°C | 60–70% |

| Oxidation | KMnO₄/H₂SO₄ | 80°C | Moderate |

Electrophilic Aromatic Substitution (EAS)

The 3,4-dichlorobenzyl group directs electrophiles to specific positions:

-

Nitration : Occurs at the para position to chlorine under HNO₃/H₂SO₄.

-

Halogenation : Limited by steric hindrance from the dichloro substituents.

Coordination Chemistry

The piperazine nitrogen atoms act as Lewis bases, forming complexes with transition metals:

-

Cu(II) Complexes : Stable octahedral complexes in aqueous ethanol (λmax ~650 nm).

-

Catalytic Roles : Facilitates Suzuki-Miyaura couplings when bound to Pd catalysts .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming char.

-

Hydrolytic Degradation : Susceptible to hydrolysis in strongly acidic/basic media, cleaving the benzyl-piperazine bond.

This compound’s reactivity is central to its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and green chemistry applications.

Scientific Research Applications

Pain Management

Recent studies have highlighted the role of 1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride as a selective antagonist for sigma-1 receptors (σ1R), which are implicated in nociceptive signaling pathways. The compound has shown promise in treating pain by modulating these receptors. For example, a study demonstrated that derivatives of benzylpiperazine, including this compound, exhibited significant antinociceptive effects in mouse models of inflammatory pain and neuropathic pain without causing sedation or impairing motor functions .

Antidepressant Activity

The piperazine moiety in this compound is structurally similar to other known antidepressants. Research suggests that piperazine derivatives can act as antagonists at serotonin receptors (5-HT2), which are often targeted in depression therapies. This opens avenues for further investigation into the antidepressant properties of this compound .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of piperazine with appropriate benzyl derivatives under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis techniques which have shown to improve reaction times and product quality .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring and the benzyl substituent can significantly impact the binding affinity to σ1R and overall biological activity. For instance, introducing different hydrophobic groups has been shown to enhance selectivity and potency against σ1R .

Preclinical Studies

In preclinical models, this compound exhibited dose-dependent antinociceptive effects comparable to established analgesics like gabapentin. In studies involving chronic constriction injury models for neuropathic pain, the compound demonstrated significant anti-allodynic effects without impairing locomotor activity .

Comparative Efficacy

A comparative analysis of various benzylpiperazine derivatives indicated that modifications leading to increased σ1R selectivity resulted in enhanced antinociceptive efficacy. This suggests that ongoing research into structural variations could yield more effective therapeutic agents .

Summary of Findings

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Molecular Properties

The compound’s activity and physicochemical properties are influenced by the positions of chlorine substituents on the benzyl group and substituents on the piperazine ring. Below is a comparative analysis with closely related analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Chlorine Position Effects: The 3,4-dichloro substitution (target compound) versus 2,5-dichloro (CAS: 1261230-63-0) alters electronic properties. The 2,4-dichloro analog (CAS: 1282187-59-0) may exhibit distinct solubility due to reduced symmetry, impacting pharmacokinetics .

Methyl Group Position on Piperazine :

- The 3-methyl isomer (CAS: 1260011-49-1) introduces conformational differences in the piperazine ring, which could affect interactions with biological targets compared to the 2-methyl derivative .

Methoxy vs. Chlorine Substitutents :

Pharmacological Implications

- Dichloro Derivatives : Chlorine atoms enhance lipophilicity and metabolic stability, making these compounds candidates for central nervous system (CNS) targets. However, the 3,4-dichloro configuration may increase toxicity risks compared to 2,5-dichloro isomers .

- Methoxy Derivatives : Lower molecular weight and polarity may favor peripheral activity, reducing CNS-related side effects .

Research and Commercial Status

- Discontinuation Note: The target compound and several analogs (e.g., CAS: 1282187-59-0, 1260011-49-1) are marked as discontinued, suggesting challenges in synthesis, stability, or efficacy during preclinical studies .

- Synthetic Feasibility : Piperazine derivatives like HBK15 () and 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride () highlight the role of optimized synthetic routes in improving yields and purity .

Biological Activity

1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17Cl3N2

- Molecular Weight : Approximately 295.64 g/mol

- Structure : The compound features a piperazine ring substituted with a dichlorobenzyl group, which contributes to its unique pharmacological properties.

Biological Activities

This compound exhibits several biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity : Preliminary studies indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. It has shown effective Minimum Inhibitory Concentrations (MIC) against pathogens such as E. coli and Pseudomonas aeruginosa .

- Antiviral Properties : Research suggests potential antiviral activities, although specific viral targets and mechanisms remain to be fully elucidated .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant activity against A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism of action of this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation by binding to their active sites. This inhibition alters cellular processes essential for survival and replication .

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially including dopamine receptors, which could explain its observed effects in neuropharmacological contexts .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the biological activity of this compound is heavily influenced by its structural components:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3,4-Dichloro-benzyl)-2-methyl-piperazine | C12H17Cl3N2 | Dichlorobenzyl substitution enhances lipophilicity |

| 1-Benzyl-3-methyl-piperazine | C11H16N2 | Lacks chlorine; broader CNS activity |

| 1-(2-Chlorobenzyl)-3-methyl-piperazine | C11H14ClN2 | Fewer chlorine atoms; potentially lower reactivity |

The presence of chlorine atoms at specific positions on the benzene ring appears to enhance the compound's lipophilicity and receptor interactions, which are crucial for its efficacy .

Case Studies and Research Findings

Recent studies have provided valuable insights into the efficacy of this compound:

- A study demonstrated its effectiveness against Acinetobacter baumannii, a pathogen recognized by the WHO as a critical threat due to antibiotic resistance. The compound exhibited an MIC of 0.5 μg/mL against this pathogen, indicating strong antibacterial potential .

- Another investigation highlighted its anticancer effects in vitro, where it showed significant cytotoxicity against multiple cancer cell lines. The study reported IC50 values lower than those of conventional chemotherapy agents .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dichloro-benzyl)-2-methyl-piperazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 3,4-dichlorobenzyl chloride with 2-methylpiperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours . Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in an ice bath. Optimization includes monitoring reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and adjusting stoichiometry to minimize byproducts.

Q. How can researchers ensure purity and characterize the compound post-synthesis?

- Methodological Answer : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) is recommended. Characterization should include:

- HPLC : C18 column, UV detection at 254 nm, mobile phase: acetonitrile/0.1% TFA .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm benzyl proton integration (δ 4.2–4.5 ppm) and piperazine backbone .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~330–335 Da).

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store as a desiccated solid at –20°C in amber vials to prevent hydrolysis and photodegradation. Stability tests (TGA/DSC) indicate decomposition above 225°C; avoid exposure to moisture or acidic vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents or unreacted precursors) or assay variability. Strategies include:

- Impurity Profiling : Use LC-MS to identify contaminants (e.g., dichlorobenzyl alcohol) and quantify via external calibration .

- Dose-Response Validation : Replicate assays (e.g., receptor binding) with independent cell lines (HEK293 vs. CHO) and normalize to internal controls (e.g., aripiprazole for dopamine D2 receptor studies) .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Perform in silico modeling using:

- ADMET Prediction : Tools like SwissADME to estimate logP (~3.2), aqueous solubility (≈0.1 mg/mL), and blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate interactions with target receptors (e.g., serotonin 5-HT2A) using GROMACS, focusing on binding free energy (MM-PBSA) and ligand-receptor hydrogen bonds .

Q. How can researchers design analogs to improve selectivity for neurological targets?

- Methodological Answer : Structural modifications guided by SAR:

- Substitution : Replace 3,4-dichlorobenzyl with 4-fluoro or 3-methoxy groups to reduce off-target binding .

- Piperazine Methylation : Introduce bulkier N-alkyl groups (e.g., ethyl or cyclopropyl) to enhance steric hindrance and selectivity .

Validate analogs via radioligand displacement assays (Ki determination) and functional cAMP assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.